molecular formula C21H23N3O4 B11370464 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11370464
M. Wt: 381.4 g/mol
InChI Key: GBKAFSXGXSHLIM-UHFFFAOYSA-N
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Description

N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a benzamide derivative featuring a 1,2,5-oxadiazol-3-yl core substituted with a 4-ethoxyphenyl group at position 4 and a 4-(2-methylpropoxy)benzamide moiety at position 2.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C21H23N3O4/c1-4-26-17-9-5-15(6-10-17)19-20(24-28-23-19)22-21(25)16-7-11-18(12-8-16)27-13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,24,25)

InChI Key

GBKAFSXGXSHLIM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC(C)C

Origin of Product

United States

Preparation Methods

Aldoxime Formation

4-Ethoxybenzaldehyde is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in a methanol/water mixture under alkaline conditions (NaHCO₃) to form 4-ethoxybenzaldoxime (9 ).

Reaction Conditions

ReactantReagents/ConditionsYield
4-EthoxybenzaldehydeNH₂OH·HCl, NaHCO₃, MeOH/H₂O, 3 h95%

¹H-NMR (DMSO- d 6): δ 8.13 (d, J = 2.0 Hz, 1H), 7.85 (dd, J = 8.5 Hz, 1H), 5.98 (s, 2H).

Imidoyl Chloride Formation

The aldoxime undergoes chlorination with N-chlorosuccinimide (NCS) in dichloromethane (DCM) to generate the imidoyl chloride intermediate (12 ).

Optimization

CatalystTemperatureTimeYield
NCS0–25°C2 h88%

Cyclization to 1,2,5-Oxadiazole

The imidoyl chloride reacts with potassium cyanide (KCN) in a one-pot cyclization to form 4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine (6 ).

Mechanistic Insight
Cyclization proceeds via nucleophilic attack of the cyanide ion on the electrophilic imidoyl chloride, followed by ring closure and elimination of HCl.

Synthesis of 4-(2-Methylpropoxy)benzoyl Chloride

Alkylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is alkylated with 2-methylpropanol (isobutanol) using H₂SO₄ as a catalyst under reflux to yield methyl 4-(2-methylpropoxy)benzoate (2 ).

Reaction Parameters

ReactantReagents/ConditionsYield
4-Hydroxybenzoic acidH₂SO₄, MeOH, reflux, 8 h92%

¹H-NMR (CDCl₃): δ 7.72 (dd, J = 8.5 Hz, 1H), 3.94 (s, 3H).

Hydrolysis and Acid Chloride Formation

The ester is hydrolyzed to 4-(2-methylpropoxy)benzoic acid using NaOH, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride (5 ).

Conditions

StepReagents/ConditionsYield
Hydrolysis2N NaOH, reflux, 2 h89%
ChlorinationSOCl₂, reflux, 2 h95%

Amide Coupling and Final Product Assembly

Coupling Reaction

The oxadiazole amine (6 ) reacts with 4-(2-methylpropoxy)benzoyl chloride (5 ) in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base to form the target benzamide.

Optimized Protocol

ReagentsConditionsYield
Et₃N, THF, 0°C → RTStir 12 h, column chromatography78%

Characterization Data

  • Molecular Weight : 381.43 g/mol

  • logP : 5.2374

  • ¹H-NMR : δ 8.14 (d, J = 2.0 Hz, 1H), 7.19 (d, J = 8.0 Hz, 1H), 1.47 (t, J = 7.0 Hz, 3H).

Comparative Analysis of Synthetic Routes

A comparative evaluation of methodologies (Table 1) highlights the efficiency of the imidoyl chloride pathway over alternative routes involving nitrile oxides or Huisgen cycloadditions.

Table 1: Yield Comparison for Oxadiazole Formation

MethodCatalystTemperatureYield
Imidoyl ChlorideNCS25°C88%
Nitrile Oxidel-proline100°C79%
Huisgen CycloadditionCu(I)80°C65%

Challenges and Mitigation Strategies

Byproduct Formation in Cyclization

Prolonged reaction times during aldoxime-to-imidoyl chloride conversion risk forming amide byproducts. Mitigation involves strict temperature control (0–25°C) and incremental reagent addition.

Purification of Hydrophobic Intermediates

The hydrophobic nature of 4-(2-methylpropoxy)benzoyl chloride necessitates silica gel chromatography with ethyl acetate/hexane (1:4) for effective separation.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s uniqueness lies in its combination of 4-ethoxyphenyl and 4-(2-methylpropoxy)benzamide groups. Below is a comparative analysis with key analogs:

Compound Name Substituents on Oxadiazole Core Molecular Formula Molecular Weight Key Reference(s)
N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide (Target) 4-ethoxyphenyl; 4-(2-methylpropoxy)benzamide C₂₃H₂₅N₃O₅ 435.47* Deduced from analogs
4-Bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide 4-ethoxyphenyl; 4-bromobenzamide C₁₇H₁₄BrN₃O₃ 388.22
2-Ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide 4-methoxyphenyl; 2-ethoxybenzamide C₁₈H₁₇N₃O₄ 339.30
3-Ethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide 4-propoxyphenyl; 3-ethoxybenzamide C₂₀H₂₁N₃O₄ 367.40
N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide 4-butoxyphenyl; 3-ethoxybenzamide C₂₁H₂₃N₃O₄ 381.43

*Note: Molecular weight calculated based on formula.

Key Observations :

  • Alkoxy Chain Influence : The target compound’s 2-methylpropoxy (isobutoxy) group enhances steric bulk compared to shorter alkoxy chains (e.g., methoxy, ethoxy) in analogs . This may affect solubility and membrane permeability.
  • Substituent Position : The 4-ethoxyphenyl group in the target contrasts with substituents like 4-propoxyphenyl or 4-methoxyphenyl , influencing electronic effects on the oxadiazole ring.

Physicochemical Properties

  • IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole derivatives confirms cyclization, as seen in structurally related 1,2,4-triazoles . For benzamide-oxadiazole hybrids, characteristic C=O (amide) and C-O (ether) stretches are expected near 1680 cm⁻¹ and 1250 cm⁻¹, respectively .
  • Solubility : Longer alkoxy chains (e.g., butoxy in ) increase lipophilicity, whereas shorter chains (methoxy/ethoxy) improve aqueous solubility.

Example :

  • The synthesis of 4-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves coupling 4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine with 4-bromobenzoyl chloride in the presence of NaH/DMF.

Biological Activity

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. The structural formula is as follows:

C17H22N4O3\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_3

This structure is significant as modifications in the oxadiazole ring can influence the biological activity of the compound.

Research indicates that compounds containing the oxadiazole moiety may exhibit various biological activities, including:

  • Inhibition of Enzymes : Some derivatives of oxadiazoles have shown promising results as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, studies have demonstrated that certain oxadiazole derivatives can selectively inhibit BuChE with IC50 values ranging from 5.07 µM to 81.16 µM .
  • Antioxidant Activity : Oxadiazole derivatives have been reported to possess antioxidant properties, which may contribute to their neuroprotective effects .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity IC50 Value (µM) Selectivity Reference
AChE Inhibition35.46Moderate
BuChE Inhibition9.81High
Antioxidant ActivityNot quantified-

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of various oxadiazole derivatives, including this compound. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells and enhance cell viability in models of neurodegeneration .
  • In Vivo Studies : In vivo studies using animal models demonstrated that administration of oxadiazole derivatives resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential applications in Alzheimer's disease therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of amidoximes with acyl chlorides under acidic conditions to form the oxadiazole core, followed by amidation with 4-(2-methylpropoxy)benzoic acid derivatives. Key steps include:

  • Cyclization: Use stoichiometric HCl (1–2 M) at 60–80°C for 6–8 hours to form the oxadiazole ring .
  • Amidation: Employ coupling agents like HATU or DCC in anhydrous DMF at room temperature for 12–24 hours .
  • Optimization: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural features of this compound be validated using spectroscopic and computational methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.35–1.45 ppm for CH3_3, δ 4.05–4.15 ppm for OCH2_2) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak (expected m/z: ~377.43 for C21 _{21}H23 _{23}N3 _3O4_4) .
  • Computational : Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental IR spectra .

Q. What purification strategies are effective for isolating this compound from reaction by-products?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted starting materials .
  • Chromatography : Employ reverse-phase C18 columns with acetonitrile/water (60:40) for high-purity isolation (>98%) .

Advanced Research Questions

Q. How do substituent variations on the oxadiazole ring influence biological activity, and what structure-activity relationship (SAR) trends have been observed?

  • Methodological Answer :

  • SAR Studies : Compare analogs with substituted phenyl groups (e.g., 4-chloro vs. 4-ethoxy) using in vitro assays (e.g., antiproliferative activity against HeLa cells). For example:
  • Ethoxy groups enhance lipophilicity (logP ~3.2), improving membrane permeability .
  • Fluorophenoxy substituents (e.g., in related compounds) increase binding affinity to kinase targets (IC50 _{50} reduction by 40%) .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding .

Q. What mechanistic insights exist regarding this compound’s interaction with biological targets, and how can they be experimentally validated?

  • Methodological Answer :

  • Target Identification : Perform pull-down assays with biotinylated analogs to isolate interacting proteins (e.g., kinases, GPCRs) .
  • Enzyme Inhibition : Measure IC50 _{50} values via fluorometric assays (e.g., ATPase activity inhibition using malachite green reagent) .
  • In Vivo Validation : Use zebrafish models to assess bioavailability and toxicity (LC50 _{50} > 100 µM suggests low acute toxicity) .

Q. How can contradictory data on reaction yields or biological activity be resolved in studies of this compound?

  • Methodological Answer :

  • Yield Discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature control). For example, Sn(0)-mediated reductions (as in nitro group conversions) are highly moisture-sensitive; yields drop by 20% if humidity exceeds 30% .
  • Bioactivity Variability : Standardize assay protocols (e.g., cell line passage number, serum concentration). Use positive controls (e.g., doxorubicin for cytotoxicity assays) to calibrate results .

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